molecular formula C8H8BrClN2 B1522336 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride CAS No. 957120-36-4

8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride

Cat. No.: B1522336
CAS No.: 957120-36-4
M. Wt: 247.52 g/mol
InChI Key: XDXQVISKIZXMLN-UHFFFAOYSA-N
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Description

8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride is a brominated derivative of imidazo[1,2-a]pyridine, a class of heterocyclic aromatic organic compounds. This compound is characterized by its bromine atom at the 8th position and a methyl group at the 5th position of the imidazo[1,2-a]pyridine ring system. It is commonly used in organic synthesis and has applications in various fields such as medicinal chemistry, material science, and as a building block for more complex molecules.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of 5-methylpyridine-2-carboxaldehyde with bromine in the presence of a suitable catalyst, such as aluminum chloride (AlCl3).

  • Modern Approaches: Advances in synthetic chemistry have introduced methods such as palladium-catalyzed cross-coupling reactions, which allow for the formation of the bromo-imidazo[1,2-a]pyridine core with high efficiency and selectivity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the purity of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as 8-bromo-5-methylimidazo[1,2-a]pyridine-3-oxide.

  • Reduction: Reduction reactions can convert the bromine atom into a hydrogen atom, resulting in the formation of 8-methylimidazo[1,2-a]pyridine hydrochloride.

  • Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed:

  • Oxidation: 8-bromo-5-methylimidazo[1,2-a]pyridine-3-oxide

  • Reduction: 8-methylimidazo[1,2-a]pyridine hydrochloride

  • Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride is used as a versatile intermediate in the synthesis of more complex organic molecules. Its bromine atom makes it a valuable precursor for further functionalization.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antitubercular properties. It serves as a scaffold for the development of new drugs targeting various diseases.

Medicine: Research has explored its use in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features make it suitable for creating compounds with specific biological activities.

Industry: In material science, the compound is used in the development of advanced materials with unique properties. It is also employed in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 8-Chloro-5-methylimidazo[1,2-a]pyridine hydrochloride

  • 8-Iodo-5-methylimidazo[1,2-a]pyridine hydrochloride

  • 5-Methylimidazo[1,2-a]pyridine hydrochloride

Uniqueness: 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride is unique due to its bromine atom, which provides different reactivity compared to its chloro- and iodo- counterparts. This allows for a broader range of chemical transformations and applications.

Properties

IUPAC Name

8-bromo-5-methylimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2.ClH/c1-6-2-3-7(9)8-10-4-5-11(6)8;/h2-5H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXQVISKIZXMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=NC=CN12)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674310
Record name 8-Bromo-5-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957120-36-4
Record name 8-Bromo-5-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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